2-Ethinylbenzoesäure

Übersicht

Beschreibung

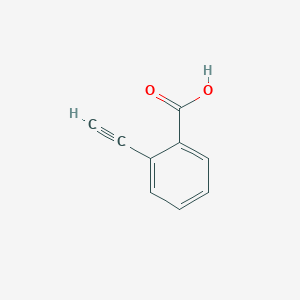

2-Ethynylbenzoic acid is an organic compound with the molecular formula C₉H₆O₂. It is characterized by the presence of an ethynyl group attached to the benzene ring of benzoic acid.

Wissenschaftliche Forschungsanwendungen

2-Ethynylbenzoic acid has several applications in scientific research:

Chemistry: Used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the development of fluorescent probes due to its unique photophysical properties.

Medicine: Investigated for its potential use in drug development and as a building block for bioactive molecules.

Industry: Utilized in the production of specialty chemicals and materials with specific properties

Wirkmechanismus

Mode of Action

The compound interacts with catalysts such as rhenium complexes (ReCl(CO)5) and undergoes a 6-endo cyclization to produce isocoumarins . This reaction is highly selective and yields moderate to good results .

Biochemical Pathways

The primary biochemical pathway involving 2-Ethynylbenzoic acid is its transformation into isocoumarins through a rhenium complex-catalyzed cyclization . Isocoumarins are important structural subunits in numerous natural products that exhibit a wide range of biological properties and are useful intermediates for the preparation of hetero- and carbocyclic compounds .

Pharmacokinetics

The properties of the compound, such as its reactivity and stability, play a crucial role in its effectiveness in chemical reactions .

Result of Action

The primary result of the action of 2-Ethynylbenzoic acid is the production of isocoumarins, which are valuable in organic and medicinal chemistries . The yield and selectivity of this reaction are influenced by factors such as the presence of a rhenium complex and the reaction temperature .

Action Environment

The environment significantly influences the action of 2-Ethynylbenzoic acid. Factors such as the presence of a rhenium complex, the reaction temperature, and the solvent used can affect the yield and selectivity of the reaction . For example, the use of different solvents can dramatically decrease the yields of the reaction .

Biochemische Analyse

Biochemical Properties

2-Ethynylbenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the oxidation of organic substances. The interaction between 2-Ethynylbenzoic acid and cytochrome P450 involves the binding of the ethynyl group to the active site of the enzyme, leading to the formation of a stable enzyme-substrate complex. This interaction can result in the inhibition or activation of the enzyme, depending on the specific conditions and the presence of other cofactors .

Cellular Effects

The effects of 2-Ethynylbenzoic acid on various types of cells and cellular processes have been studied extensively. In particular, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-Ethynylbenzoic acid can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, it has been found to affect the expression of genes involved in oxidative stress response and apoptosis . These effects are mediated through the binding of 2-Ethynylbenzoic acid to specific receptors and transcription factors within the cell.

Molecular Mechanism

At the molecular level, 2-Ethynylbenzoic acid exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the ethynyl group to the active sites of enzymes and other biomolecules. This binding can lead to the inhibition or activation of enzyme activity, depending on the specific enzyme and the conditions of the reaction. For example, 2-Ethynylbenzoic acid has been shown to inhibit the activity of certain proteases by forming a stable enzyme-inhibitor complex . Additionally, this compound can influence gene expression by binding to transcription factors and modulating their activity, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

The stability and degradation of 2-Ethynylbenzoic acid in laboratory settings have been investigated to understand its long-term effects on cellular function. Studies have shown that this compound is relatively stable under ambient conditions but can undergo degradation when exposed to high temperatures or strong oxidizing agents . Over time, the degradation products of 2-Ethynylbenzoic acid can accumulate and potentially affect cellular processes. In vitro and in vivo studies have demonstrated that prolonged exposure to 2-Ethynylbenzoic acid can lead to changes in cellular metabolism and function, including alterations in energy production and oxidative stress response .

Dosage Effects in Animal Models

The effects of 2-Ethynylbenzoic acid at different dosages have been studied in animal models to determine its safety and efficacy. It has been observed that low to moderate doses of 2-Ethynylbenzoic acid can have beneficial effects on cellular function, such as enhancing antioxidant capacity and reducing inflammation . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of 2-Ethynylbenzoic acid and its metabolites in the liver and kidneys, leading to cellular damage and dysfunction .

Metabolic Pathways

2-Ethynylbenzoic acid is involved in various metabolic pathways, including the oxidation and conjugation reactions mediated by cytochrome P450 enzymes. These metabolic pathways result in the formation of several metabolites, which can have distinct biological activities. For instance, the oxidation of 2-Ethynylbenzoic acid can produce reactive intermediates that can interact with cellular macromolecules, leading to oxidative stress and cellular damage . Additionally, the conjugation of 2-Ethynylbenzoic acid with glutathione can facilitate its excretion from the body, thereby reducing its toxicity .

Transport and Distribution

The transport and distribution of 2-Ethynylbenzoic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transporters such as organic anion transporters . Once inside the cell, 2-Ethynylbenzoic acid can bind to intracellular proteins and accumulate in specific cellular compartments, such as the cytoplasm and mitochondria. This localization can influence its activity and function, as well as its interactions with other biomolecules .

Subcellular Localization

The subcellular localization of 2-Ethynylbenzoic acid is an important factor in determining its biological activity. This compound has been found to localize in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . The targeting of 2-Ethynylbenzoic acid to specific compartments is mediated by post-translational modifications and targeting signals, which direct the compound to its site of action. For example, the presence of a mitochondrial targeting signal can facilitate the accumulation of 2-Ethynylbenzoic acid in the mitochondria, where it can influence mitochondrial function and energy production .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Ethynylbenzoic acid can be synthesized through the reaction of benzoic acid with bromoacetylene under basic conditions. The reaction involves the formation of an intermediate, which is then hydrolyzed or acid-catalyzed to yield 2-ethynylbenzoic acid .

Industrial Production Methods: In industrial settings, the synthesis of 2-ethynylbenzoic acid typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and solvent extraction to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Ethynylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products Formed:

Oxidation: Formation of 2-carboxybenzoic acid or 2-ketobenzoic acid.

Reduction: Formation of 2-ethylbenzoic acid.

Substitution: Formation of nitro- or halogen-substituted derivatives of 2-ethynylbenzoic acid.

Vergleich Mit ähnlichen Verbindungen

2-Propynylbenzoic acid: Similar structure but with a propynyl group instead of an ethynyl group.

2-Ethylbenzoic acid: Similar structure but with an ethyl group instead of an ethynyl group.

2-Methylbenzoic acid: Similar structure but with a methyl group instead of an ethynyl group.

Uniqueness of 2-Ethynylbenzoic Acid: 2-Ethynylbenzoic acid is unique due to the presence of the ethynyl group, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable compound for specific applications in organic synthesis and material science .

Eigenschaften

IUPAC Name |

2-ethynylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2/c1-2-7-5-3-4-6-8(7)9(10)11/h1,3-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOSGANIYBODQTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60506937 | |

| Record name | 2-Ethynylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60506937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33578-00-6 | |

| Record name | 2-Ethynylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60506937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main synthetic applications of 2-ethynylbenzoic acid highlighted in recent research?

A1: 2-Ethynylbenzoic acid serves as a versatile building block for synthesizing various heterocyclic compounds. Two prominent reactions utilizing this molecule are:

- Iodolactonization: Depending on the reaction conditions, specifically the ionic liquid employed, 2-ethynylbenzoic acid can undergo either 5-exo-dig or 6-endo-dig cyclization in the presence of iodine. This reaction yields either (E)-3-(iodomethylene)isobenzofuran-1(3H)-ones or 4-iodo-1H-isochromen-1-ones, respectively [].

- Gold(I)-catalyzed Cascade Reactions: 2-Ethynylbenzoic acid reacts with substituted tryptamines in the presence of a gold(I) catalyst to construct tryptamine-fused polycyclic scaffolds. This cascade reaction involves the formation of one C-C bond and two C-N bonds, showcasing the molecule's potential for complex molecule synthesis [].

Q2: How does the choice of ionic liquid influence the iodolactonization of 2-ethynylbenzoic acid?

A: [] demonstrated that the ionic liquid used significantly impacts the regioselectivity of the iodolactonization reaction. When N-ethyl-N-methylmorpholinium dicyanamide (Mor1,2N(CN)2) is used as the solvent, the reaction favors the anti-5-exo-dig cyclization pathway, producing (E)-3-(iodomethylene)isobenzofuran-1(3H)-ones. Conversely, using 1-ethyl-3-methylimidazolium ethyl sulfate (EmimEtSO4) promotes the 6-endo-dig cyclization mode, yielding 4-iodo-1H-isochromen-1-ones. This difference in selectivity is likely due to the varying interactions between the ionic liquid, the starting material, and the reaction intermediates, highlighting the importance of solvent selection in controlling reaction outcomes.

Q3: Can computational chemistry provide further insights into the reactivity of 2-ethynylbenzoic acid?

A: While the provided abstracts don't delve into specific computational details, Density Functional Theory (DFT) calculations were performed in [] to understand the influence of ionic liquids on the iodolactonization mechanism. Such calculations likely provided insights into the transition state energies and intermediates involved in both 5-exo-dig and 6-endo-dig pathways, explaining the observed regioselectivity. Further computational studies could explore the reactivity of 2-ethynylbenzoic acid in other reactions, predict optimal reaction conditions, and guide the design of novel transformations.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.